molecular formula C17H15BrIN3O2 B11548500 N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-bromophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11548500
M. Wt: 500.1 g/mol
InChI Key: WJGKTMBWYOZGAA-RGVLZGJSSA-N
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Description

N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is an organic compound with a complex structure that includes bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 3-bromophenylamine with 3-(4-iodophenyl)propanal in the presence of a hydrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of bromine and iodine atoms suggests potential interactions with halogen-binding sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
  • N-(2-BROMOPHENYL)-N-({N’-[(1E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)METHANESULFONAMIDE

Uniqueness

N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation is less common in similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C17H15BrIN3O2

Molecular Weight

500.1 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrIN3O2/c18-13-2-1-3-15(10-13)21-16(23)8-9-17(24)22-20-11-12-4-6-14(19)7-5-12/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

WJGKTMBWYOZGAA-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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